molecular formula C20H25F3N4O5 B13557453 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid

Cat. No.: B13557453
M. Wt: 458.4 g/mol
InChI Key: MQKDCEKEGKSJRP-UHFFFAOYSA-N
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Description

The compound 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione, trifluoroacetic acid is a structurally complex molecule featuring a piperidine-2,6-dione core fused to an isoindole moiety. The isoindole is substituted at position 4 with a 5-aminopentylamino group, and the compound exists as a trifluoroacetate salt. This salt form likely enhances solubility and stability, critical for pharmaceutical applications .

Properties

Molecular Formula

C20H25F3N4O5

Molecular Weight

458.4 g/mol

IUPAC Name

3-[7-(5-aminopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H24N4O3.C2HF3O2/c19-9-2-1-3-10-20-14-6-4-5-12-13(14)11-22(18(12)25)15-7-8-16(23)21-17(15)24;3-2(4,5)1(6)7/h4-6,15,20H,1-3,7-11,19H2,(H,21,23,24);(H,6,7)

InChI Key

MQKDCEKEGKSJRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Aminopentyl Group: The aminopentyl group is added via an amide bond formation.

    Addition of Trifluoroacetic Acid:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Lenalidomide and Derivatives

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione) shares the core piperidine-2,6-dione and isoindole structure but lacks the 5-aminopentyl substituent. Key differences include:

  • Solid-State Properties : Lenalidomide exhibits multiple polymorphs, including a β-modification with distinct X-ray diffraction peaks (e.g., 11.551 Å, 100% intensity) and thermal stability (endothermic peak at 267.7°C). The target compound’s solid forms remain uncharacterized, but trifluoroacetate salts often display higher solubility than free bases .

Table 1: Physicochemical Comparison

Property Target Compound Lenalidomide (β-form) Compound
Core Structure Piperidine-2,6-dione + isoindole Piperidine-2,6-dione + isoindole Piperidine-2,6-dione + isoindole
Substituent 4-(5-aminopentylamino) 4-amino 4-(3-aminopropylamino)
Salt Form Trifluoroacetate Free base or other salts Trifluoroacetate
Key XRD Peaks (d, Å) Not reported 11.551 (100%), 3.877 (51.88%) Not reported
Thermal Behavior Not reported Endothermic peak at 267.7°C Not reported
Functional Analog: 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Trifluoroacetate

This compound () shares the trifluoroacetate salt and isoindole-piperidine-dione core but substitutes a shorter 3-aminopropyl chain.

Mechanistic and Pharmacological Considerations

While lenalidomide is a clinically validated immunomodulator (e.g., for multiple myeloma and mantle cell lymphoma) via cereblon-mediated protein degradation , the target compound’s biological activity remains unstudied. The extended alkyl chain could modulate cereblon binding affinity or introduce off-target effects. In contrast, ’s Actidione (a cyclohexyl-piperidine-dione derivative) is used agriculturally, highlighting structural versatility but divergent applications .

Analytical Methodologies

Analytical methods for related compounds include:

  • HPLC : Preferred for high-purity quantification (e.g., Actidione) .
  • XRD and DSC : Critical for polymorph characterization (lenalidomide β-form) .
  • Spectrophotometry : Useful for intermediate-purity assays .

Biological Activity

The compound 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione , often referred to as a derivative of isoindoline, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes:

  • An isoindoline core.
  • A piperidine ring.
  • An amino group contributing to its biological activity.

The trifluoroacetic acid salt form enhances solubility and bioavailability, which is crucial for therapeutic applications.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism : Isoindoline derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study involving a related isoindoline compound showed an IC50 value of 0.45 µM against various cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens:

  • Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Case Study : In vitro tests showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the isoindoline and piperidine rings can enhance potency and selectivity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Substitution on piperidineEnhanced binding affinity to target proteins

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Bioavailability : The trifluoroacetic acid salt form improves solubility in physiological conditions.
  • Metabolism : Studies indicate metabolic stability with minimal liver toxicity, making it a promising candidate for further development .

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